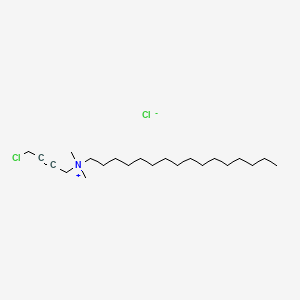
Dimethylhexadecyl(4-chloro-2-butynyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylhexadecyl(4-chloro-2-butynyl)ammonium chloride is a quaternary ammonium compound. It is known for its antimicrobial properties and is used in various industrial and research applications. The compound is characterized by its long alkyl chain and the presence of a chloro-butynyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylhexadecyl(4-chloro-2-butynyl)ammonium chloride typically involves the alkylation of dimethylhexadecylamine with 4-chloro-2-butyne. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Dimethylhexadecyl(4-chloro-2-butynyl)ammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alkanes.
Hydrolysis: In the presence of water, the compound can hydrolyze to form alcohols and amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include substituted ammonium salts, alcohols, and alkanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethylhexadecyl(4-chloro-2-butynyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its antimicrobial activity against various pathogens.
Industry: Utilized in the formulation of disinfectants and antiseptics.
Mechanism of Action
The antimicrobial activity of Dimethylhexadecyl(4-chloro-2-butynyl)ammonium chloride is primarily due to its ability to disrupt microbial cell membranes. The long alkyl chain inserts into the lipid bilayer, causing membrane destabilization and leakage of cellular contents. This leads to cell death and effective antimicrobial action.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Dodecyltrimethylammonium Chloride: Commonly used as a surfactant in various industrial applications.
Uniqueness
Dimethylhexadecyl(4-chloro-2-butynyl)ammonium chloride is unique due to the presence of the chloro-butynyl group, which enhances its reactivity and antimicrobial efficacy compared to other quaternary ammonium compounds.
Properties
CAS No. |
73663-98-6 |
|---|---|
Molecular Formula |
C22H43Cl2N |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
4-chlorobut-2-ynyl-hexadecyl-dimethylazanium;chloride |
InChI |
InChI=1S/C22H43ClN.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24(2,3)22-19-17-20-23;/h4-16,18,20-22H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
YGWQHADIQOGDRC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC#CCCl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dodecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14462685.png)
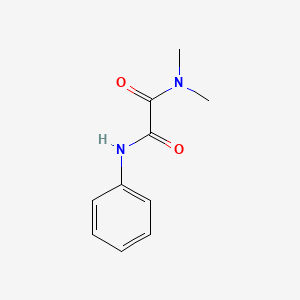
![8-Hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14462701.png)
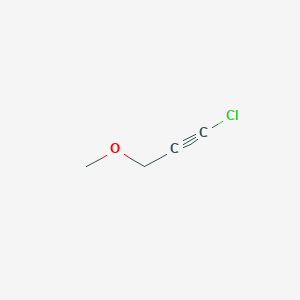
![1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14462710.png)
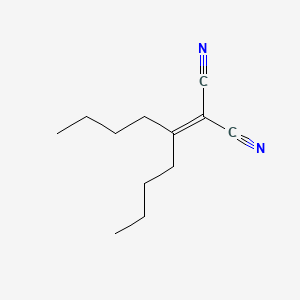
![tert-Butyl(dimethyl)[(3-phenylprop-2-en-1-yl)oxy]silane](/img/structure/B14462721.png)
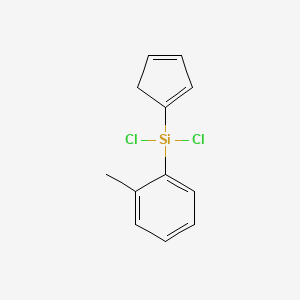
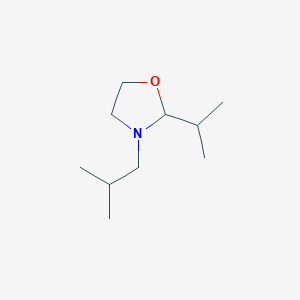

![3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one](/img/structure/B14462738.png)
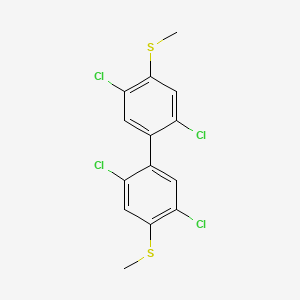
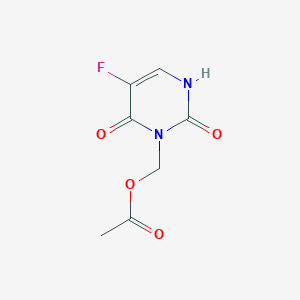
![2,7-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cycloheptan-1-one](/img/structure/B14462755.png)
